Octyl hydrogen 2-octadecenylsuccinate

Description

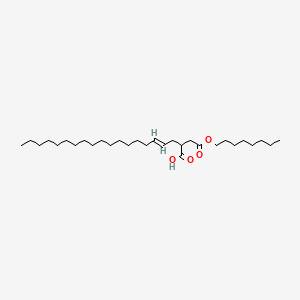

Octyl hydrogen 2-octadecenylsuccinate is a complex ester derivative of succinic acid, featuring an octyl group and a monounsaturated 2-octadecenyl chain. The compound’s IUPAC name, (E)-2-[2-[(E)-octadec-1-enoxy]-2-oxoethyl]icos-4-enoic acid, indicates a conjugated system with double bonds in both the octadecenyl and icosenyl chains, contributing to its stereochemical complexity . Key physicochemical properties include a topological polar surface area of 63.6 Ų, 36 rotatable bonds, and four hydrogen bond acceptors, which influence its solubility and reactivity .

Properties

CAS No. |

93882-71-4 |

|---|---|

Molecular Formula |

C30H56O4 |

Molecular Weight |

480.8 g/mol |

IUPAC Name |

(E)-2-(2-octoxy-2-oxoethyl)icos-4-enoic acid |

InChI |

InChI=1S/C30H56O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-23-25-28(30(32)33)27-29(31)34-26-24-22-10-8-6-4-2/h21,23,28H,3-20,22,24-27H2,1-2H3,(H,32,33)/b23-21+ |

InChI Key |

VVINANGFKHTWHN-XTQSDGFTSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCCCCCCCC)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CCC(CC(=O)OCCCCCCCC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octyl hydrogen 2-octadecenylsuccinate typically involves the esterification of succinic anhydride with octyl and octadecenyl alcohols. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and maintaining it for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes involve the use of tubular reactors where the reactants are continuously fed and the product is continuously removed. This method offers advantages such as better control over reaction conditions, higher yields, and reduced formation of side products .

Chemical Reactions Analysis

Types of Reactions

Octyl hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Octyl hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the formulation of biological assays and as a component in cell culture media.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

Mechanism of Action

The mechanism of action of octyl hydrogen 2-octadecenylsuccinate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, by aligning itself at the interface. This alignment is facilitated by the hydrophobic octyl and octadecenyl groups and the hydrophilic succinate backbone. This property is exploited in various applications, including emulsification and solubilization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of octyl hydrogen 2-octadecenylsuccinate, comparisons are drawn to esters, preservatives, and isocyanate derivatives with analogous functional groups or chain lengths.

Structural and Functional Group Comparisons

*Data inferred from structural analog 4-(Octadecenyl)hydrogen 2-octadecenylsuccinate .

Key Observations :

- Chain Length and Unsaturation : The this compound’s long, unsaturated hydrocarbon chains contrast sharply with simpler esters like octyl acetate, which lacks double bonds and has a shorter carbon backbone . This structural difference enhances its surfactant properties due to increased hydrophobicity.

- Functional Group Reactivity : Unlike hexamethylene diisocyanate (a reactive isocyanate used in polymerization), the ester and carboxylic acid groups in this compound favor hydrolytic stability and amphiphilic behavior .

- Substituent Effects : Evidence from octyl gallate demonstrates that substituent position (e.g., hydroxyl vs. ester groups) significantly alters bioactivity, suggesting that the spatial arrangement of octyl and octadecenyl chains in succinate derivatives may modulate their antimicrobial or surfactant efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.